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molecular formula C12H16OS B8386094 2-Methyl-1-[4-(methylthio)phenyl]-1-butanone

2-Methyl-1-[4-(methylthio)phenyl]-1-butanone

Cat. No. B8386094
M. Wt: 208.32 g/mol
InChI Key: DDDHAOBPBMDNLV-UHFFFAOYSA-N
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Patent
US06169188A

Procedure details

To a suspension of AlCl3 (35.4 g) in CHCl3 (500 mL) at −10° C. was added dropwise 2-methylbutyryl chloride (3.13 g) followed by thioanisole (31.2 mL). The mixture was then stirred at r.t. for 20 min. and was then cooled back to 0° C. Water (200 mL) was then added over 30 min. The CHCl3 layer was separated and dried over MgSO4. After filtration and removal of the solvent, the residue was dried under vacuum at 80° C. for 2 h to give 35 g of the title compound.
Name
Quantity
35.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
31.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][CH:6]([CH2:10][CH3:11])[C:7](Cl)=[O:8].[C:12]1([S:18][CH3:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O>C(Cl)(Cl)Cl>[CH3:19][S:18][C:12]1[CH:17]=[CH:16][C:15]([C:7](=[O:8])[CH:6]([CH3:5])[CH2:10][CH3:11])=[CH:14][CH:13]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
35.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.13 g
Type
reactant
Smiles
CC(C(=O)Cl)CC
Step Three
Name
Quantity
31.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at r.t. for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled back to 0° C
CUSTOM
Type
CUSTOM
Details
The CHCl3 layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was dried under vacuum at 80° C. for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C(C(CC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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